3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid
Overview
Description
“3-(3-Fluorophenyl)propionic acid” is an organic compound . It’s used as a building block in the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of “3-(3-Fluorophenyl)propionic acid” is C9H9FO2 . Its structure includes a fluorophenyl group attached to a propionic acid moiety .Chemical Reactions Analysis
“3-(3-Fluorophenyl)propionic acid” has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries .Physical And Chemical Properties Analysis
“3-(3-Fluorophenyl)propionic acid” is a solid with a melting point of 43-47°C . Its boiling point is 125°C at 10.5 mmHg . The compound has a molecular weight of 168.16 .Scientific Research Applications
Synthesis of Fluorinated Compounds
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was developed to address the high cost and toxicity issues associated with traditional methods. This synthesis could be relevant to the production of fluorinated phenyl compounds, including those related to 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid, by providing safer and more cost-effective approaches (Qiu et al., 2009).
Chemosensors for Analyte Detection
Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrate the use of fluorophoric platforms for detecting various analytes. This indicates the potential for developing chemosensors using fluorinated compounds for sensitive and selective detection applications (Roy, 2021).
Anticancer Research
Cinnamic acid derivatives, including those with modifications on the phenyl ring, have been explored for their anticancer properties. This suggests that structurally related compounds, potentially including fluorinated cinnamic acids, could also be of interest in the search for new anticancer agents (De et al., 2011).
Environmental Analysis of Fluorinated Compounds
Studies on the environmental presence, fate, and effects of per- and polyfluoroalkyl substances (PFAS) highlight the importance of analyzing fluorinated compounds in environmental samples. This area of research is crucial for understanding the impact of fluorinated chemicals, including acids, on ecosystems and human health (Munoz et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNCWQHEDGNFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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